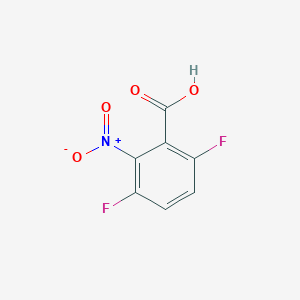

3,6-Difluoro-2-nitro-benzoic acid

Description

Overview of Fluorinated Nitrobenzoic Acids in Chemical Research

Fluorinated nitrobenzoic acids are characterized by the presence of one or more fluorine atoms and a nitro group on the benzoic acid core. This combination of substituents imparts a distinct reactivity profile to the molecule. The strong electron-withdrawing nature of both the nitro group and the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions. The nitro group can also be readily reduced to an amine, providing a handle for a wide range of further chemical transformations.

These properties have made fluorinated nitrobenzoic acids valuable intermediates in the synthesis of a diverse array of target molecules. In the realm of medicinal chemistry, they serve as key building blocks for the development of new therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netnih.gov The nitro group, or its corresponding amine, can be a crucial component of a pharmacophore or a convenient point for molecular elaboration. For instance, fluorinated nitrobenzoic acids are precursors to various heterocyclic compounds, such as benzimidazoles, which are known to possess a broad spectrum of biological activities including antimicrobial, opioid, antipsychotic, and antihistamine effects. ossila.com

Significance of 3,6-Difluoro-2-nitro-benzoic acid as a Scaffold in Organic Synthesis

This compound is a particularly interesting building block due to the specific arrangement of its functional groups. The ortho-positioning of the nitro group relative to the carboxylic acid and a fluorine atom, along with another fluorine atom at the 6-position, creates a highly electron-deficient aromatic ring. This electronic arrangement significantly influences the reactivity of the molecule.

The primary significance of this compound lies in its utility as a scaffold for the synthesis of complex molecules, particularly those with pharmaceutical applications. The fluorine atoms are strategically placed to enhance the biological properties of the final product. The nitro group and the carboxylic acid provide two distinct points for chemical modification. For example, the carboxylic acid can be converted to esters or amides, while the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build more complex structures.

A notable application of this scaffold is in the synthesis of novel antibacterial agents. The unique substitution pattern of this compound allows for the construction of intricate molecular architectures that can effectively inhibit bacterial growth.

Research Trajectories and Current Landscape for Difluorinated Benzoic Acid Derivatives

The field of difluorinated benzoic acid derivatives is an active area of research, with new synthetic methods and applications continually emerging. Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient and selective ways to synthesize difluorinated benzoic acids and their derivatives. This includes the development of novel catalytic systems, such as copper-catalyzed reactions, for the introduction of difluoroalkyl groups. mdpi.com

Expansion of Applications in Medicinal Chemistry: The unique properties of difluorinated benzoic acids make them attractive scaffolds for drug discovery. Researchers are exploring their use in the development of new treatments for a wide range of diseases. Recent studies have highlighted their potential as inhibitors of various enzymes and as components of novel anti-inflammatory and anticancer agents. nih.govsemanticscholar.org

Materials Science: Difluorinated benzoic acid derivatives are also finding applications in materials science. Their incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com

The current landscape of research on difluorinated benzoic acid derivatives is characterized by a multidisciplinary approach, combining organic synthesis, medicinal chemistry, and materials science. The continued exploration of these versatile building blocks is expected to lead to the development of new technologies with significant societal impact.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

| Boiling Point | 346.9±42.0 °C (Predicted) |

| Density | 1.661±0.06 g/cm³ (Predicted) |

| pKa | 1.16±0.30 (Predicted) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

741721-50-6 |

|---|---|

Molecular Formula |

C7H3F2NO4 |

Molecular Weight |

203.10 g/mol |

IUPAC Name |

3,6-difluoro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) |

InChI Key |

TVKAWNFBYDPGGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3,6 Difluoro 2 Nitro Benzoic Acid

Synthetic Routes to the Difluoronitrobenzoic Acid Core

The construction of the 3,6-difluoro-2-nitro-benzoic acid framework necessitates a multi-step approach, carefully considering the directing effects of the substituents to achieve the desired isomer.

Multi-step Synthetic Strategies from Precursors

A plausible synthetic route to this compound can be envisioned starting from readily available precursors such as 1,4-difluorobenzene. The synthesis would typically involve a sequence of nitration followed by functional group manipulation to introduce the carboxylic acid moiety.

One potential strategy begins with the nitration of 1,4-difluorobenzene. The resulting nitro-1,4-difluorobenzene can then undergo further transformations. An alternative precursor could be a difluorotoluene derivative, which would then be subjected to nitration and subsequent oxidation of the methyl group. The choice of precursor and the sequence of reactions are critical to control the regioselectivity and maximize the yield of the desired product.

Regioselective Introduction of Fluoro and Nitro Substituents

The regioselective introduction of the nitro group is a pivotal step in the synthesis. The fluorine atoms already present on the benzene (B151609) ring are ortho-, para-directing activators. However, in the case of 1,4-difluorobenzene, the two fluorine atoms direct incoming electrophiles to the same positions (2, 3, 5, and 6). The nitration of 1,4-difluorobenzene would likely lead to 2,5-difluoronitrobenzene.

To achieve the desired 2-nitro substitution pattern relative to the fluoro groups at positions 3 and 6, a different starting material or a more complex synthetic strategy would be required. For instance, starting with a precursor where the substitution pattern is already established is a common approach.

In a related synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid, the nitration of 2,4-difluoro-3-chlorobenzoic acid was achieved using concentrated nitric acid. This reaction required elevated temperatures due to the deactivating effect of the existing electron-withdrawing groups (fluorine and carboxylic acid). researchgate.net This example highlights the potentially harsh conditions needed for the nitration of highly substituted and deactivated aromatic rings.

Oxidation Reactions for Carboxylic Acid Formation

A common and effective method for introducing a carboxylic acid group onto a benzene ring is through the oxidation of a methyl group. If a suitable difluoronitrotoluene precursor, such as 2,5-difluoro-1-methyl-3-nitrobenzene, were available, its methyl group could be oxidized to a carboxylic acid.

Various oxidizing agents can be employed for this transformation. Potassium permanganate (KMnO4) is a powerful oxidizing agent frequently used for this purpose. The reaction is typically carried out in an aqueous solution, often under basic conditions, followed by acidification to yield the carboxylic acid. For example, the synthesis of 2-fluoro-4-nitrobenzoic acid has been achieved by the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of sodium hydroxide. chemicalbook.com Another method involves the use of chromium trioxide and periodic acid in acetonitrile (B52724). chemicalbook.com These methods demonstrate viable routes for the conversion of a methyl group to a carboxylic acid in the presence of nitro and fluoro substituents.

| Oxidizing Agent | Reaction Conditions | Precursor | Product | Yield | Reference |

| Potassium Permanganate (KMnO4) | 1N NaOH, 95 °C | 2-fluoro-4-nitrotoluene | 2-fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |

| Chromium(VI) oxide/Periodic acid | Acetonitrile, 1 h | 2-fluoro-4-nitrotoluene | 2-fluoro-4-nitrobenzoic acid | 81% | chemicalbook.com |

Derivatization via the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification Reactions

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. truman.eduiajpr.comgoogle.com

For instance, the esterification of 3-nitrobenzoic acid with methanol is typically carried out by refluxing the mixture with a catalytic amount of concentrated sulfuric acid for one hour. truman.edu The product, methyl 3-nitrobenzoate, is then isolated after pouring the reaction mixture into ice water and collecting the precipitate. truman.edu A similar procedure could be applied to this compound.

Another method for the esterification of nitrobenzoic acids involves heating a mixture of the acid and glycerol in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction by azeotropic distillation. google.com

| Alcohol | Catalyst | Reaction Conditions | Product | Reference |

| Methanol | Concentrated H2SO4 | Reflux, 1 hour | Methyl 3-nitrobenzoate | truman.edu |

| Glycerol | Sulfuric acid or toluene sulfonic acid | >100°C, azeotropic distillation | Glycerol mono-para-nitrobenzoate | google.com |

Formation of Amides and Other Carboxylic Acid Derivatives

The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Thionyl chloride (SOCl2) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The resulting 3,6-difluoro-2-nitrobenzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding N-substituted amide. This two-step, one-pot procedure is efficient for the synthesis of a variety of benzamides.

For example, the synthesis of N-substituted benzamide derivatives can be achieved by reacting a benzoic acid with an amine in the presence of thionyl chloride. The reaction proceeds through the in-situ formation of the benzoyl chloride intermediate.

| Reagent 1 | Reagent 2 | Product | Description |

| Thionyl chloride (SOCl2) | Amine (primary or secondary) | N-substituted amide | The carboxylic acid is first converted to the acyl chloride, which then reacts with the amine. |

| Phosphorus pentachloride (PCl5) | Amine (primary or secondary) | N-substituted amide | An alternative reagent for the formation of the acyl chloride intermediate. |

The direct coupling of the carboxylic acid with an amine using a coupling agent is another effective method for amide bond formation. This approach avoids the need to isolate the often-sensitive acyl chloride.

Reactivity Profile of the Fluoro and Nitro Groups

The fluorine and nitro groups are key to the reactivity of this compound. The nitro group, being a strong electron-withdrawing group, significantly activates the benzene ring for nucleophilic aromatic substitution. This effect is most pronounced at the ortho and para positions relative to the nitro group.

The fluorine atoms in this compound are susceptible to displacement by nucleophiles through a process known as Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the adjacent nitro group and the carboxylic acid group makes the carbon atoms to which the fluorine atoms are attached highly electrophilic. nih.gov This activation facilitates the attack by a wide range of nucleophiles.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of this compound, both the nitro group and the carboxylic acid group contribute to this stabilization.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines can lead to the formation of N-substituted aminobenzoic acid derivatives. Similarly, reaction with alkoxides, such as sodium methoxide, would yield methoxy-substituted benzoic acids. The regioselectivity of the substitution (i.e., whether the fluorine at position 3 or 6 is replaced) is influenced by the relative activation provided by the nitro and carboxyl groups. The fluorine at position 6 is ortho to the nitro group, while the fluorine at position 3 is ortho to the carboxylic acid group. Typically, the nitro group provides stronger activation, suggesting that the fluorine at the 6-position may be more reactive towards nucleophilic attack.

| Activated Fluoroarene | Nucleophile | Typical Product | Reference |

|---|---|---|---|

| 2,4-Difluoronitrobenzene | Amines | Porous organic materials | nih.gov |

| 4,5-Difluoro-1,2-dinitrobenzene | Alcohols, Thiols | Phenoxazines, Phenothiazines | nih.gov |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

| Polyfluoroarenes | Phenothiazine | 10-phenylphenothiazine derivatives | mdpi.com |

The nitro group of this compound can be readily reduced to an amino group, yielding 2-Amino-3,6-difluorobenzoic acid. This transformation is a fundamental reaction in organic synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group. masterorganicchemistry.com A variety of reducing agents and methods can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org This method is often clean and high-yielding.

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid can effectively reduce the nitro group. masterorganicchemistry.comcommonorganicchemistry.com For instance, a patent for the synthesis of 2-amino-6-fluorobenzoic acid, a structurally similar compound, describes the reduction of 6-fluoro-2-nitrobenzoic acid using hydrazine hydrate with a molybdenum oxide catalyst, achieving a high yield. chemicalbook.com

| Reagent/System | Conditions | Advantages | Reference |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | Clean reaction, high yield | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Useful when avoiding dehalogenation | commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Metal/acid reduction | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Metal salt reduction | Mild, good for sensitive substrates | masterorganicchemistry.com |

| Hydrazine Hydrate / MoO₂ | Catalytic transfer hydrogenation | Green chemistry, high yield (96.8%) | chemicalbook.com |

Innovations in Synthesis and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methodologies. These innovations are applicable to the synthesis and modification of complex molecules like this compound.

The synthesis of nitroaromatic compounds often relies on nitration reactions, which traditionally use a mixture of nitric acid and sulfuric acid. Modern approaches employ solid acid catalysts, such as zeolites, or metal-based catalysts to improve selectivity and reduce acidic waste. google.comrsc.org For instance, ytterbium perfluorooctanesulfonate has been used to catalyze the polynitration of aromatic compounds efficiently. researchgate.net Such catalytic systems could potentially be applied to the nitration of a 2,5-difluorobenzoic acid precursor to regioselectively synthesize this compound with improved safety and environmental profile.

In the context of the reduction of the nitro group, catalytic methods are already well-established. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine or formic acid in the presence of a catalyst, offers an alternative to using high-pressure hydrogen gas. masterorganicchemistry.com Rhodium complexes have also been shown to be effective catalysts for the chemoselective reduction of the nitro group in 4-nitrobenzoic acid, leaving the carboxylic acid group intact. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. organic-chemistry.org

Advanced Characterization and Structural Elucidation of 3,6 Difluoro 2 Nitro Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms and the types of functional groups present within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together a detailed picture of their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton, carbon, and fluorine atom, revealing how they are connected.

In the ¹³C NMR spectrum, distinct signals would be observed for each of the seven carbon atoms in the molecule, with the carboxyl carbon appearing at the lowest field. The carbon atoms directly bonded to fluorine would exhibit characteristic C-F coupling.

¹⁹F NMR spectroscopy would provide direct evidence for the two fluorine atoms, with their chemical shifts and any F-F or F-H coupling providing crucial information about their relative positions on the aromatic ring.

For comparison, the NMR data for related substituted nitrobenzoic acids are available. For example, the ¹H and ¹³C NMR spectra of various substituted 2-nitrobenzoic acids have been extensively studied rsc.org.

Table 1: Predicted NMR Data for 3,6-Difluoro-2-nitro-benzoic acid

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Aromatic H: 7.0-8.5 | Multiplets | J(H-F), J(H-H) |

| Carboxylic Acid H: >10 | Broad Singlet | ||

| ¹³C | Aromatic C: 110-150 | Multiplets (due to C-F coupling) | J(C-F) |

| Carboxylic Acid C: >160 | Singlet |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio of an ion to several decimal places, the exact molecular formula can be determined.

For this compound (C₇H₃F₂NO₄), the theoretical exact mass can be calculated. nih.gov HRMS analysis would be expected to yield a molecular ion peak corresponding to this calculated mass, confirming the elemental composition of the compound. For instance, the HRMS data for related nitrobenzoic acid derivatives, such as 2-benzyl-6-(hydroxymethyl)-1,2-dihydro-3H-indazol-3-one, shows the [M-H]⁻ ion at the calculated m/z, providing strong evidence for its structure. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃F₂NO₄ |

| Theoretical Exact Mass | 203.0030 Da nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the C-F stretches of the fluoro groups. The NIST Chemistry WebBook provides reference spectra for related compounds like 2-nitrobenzoic acid and 3-nitrobenzoic acid, which can be used for comparison. nist.govnist.govnist.gov For example, the IR spectrum of methyl 2,6-difluoro-3-nitrobenzoate, a derivative, has been reported. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| N-O (Nitro Group) | 1520-1560 (asymmetric) and 1345-1385 (symmetric) |

Crystallographic Analysis and Supramolecular Assembly

While spectroscopic techniques provide information about the connectivity of atoms, X-ray crystallography offers a definitive three-dimensional picture of a molecule's structure in the solid state. This includes precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

X-ray Single Crystal Diffraction Studies for Solid-State Structure

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. However, such a study would provide invaluable information. It would confirm the planar structure of the benzene (B151609) ring and the positions of the fluorine, nitro, and carboxylic acid substituents. The bond lengths and angles would reveal the electronic effects of the substituents on the aromatic system. For instance, studies on 2-nitrobenzoic acid have provided detailed insights into its crystalline structure. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial in understanding the physical properties of a material.

In the case of this compound, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. nih.govacs.org Additionally, the fluorine atoms and the nitro group could participate in weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential halogen bonding and π-stacking interactions between the aromatic rings. acs.org The analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state. The study of m-nitrobenzoic acid has revealed the importance of C-H···O and O-H···O hydrogen bonding in its crystal packing. acs.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-nitrobenzoic acid |

| 3-nitrobenzoic acid |

| m-nitrobenzoic acid |

| 2-benzyl-6-(hydroxymethyl)-1,2-dihydro-3H-indazol-3-one |

Chromatographic and Separation Sciences for Purity and Analysis

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the isolation of this compound and its derivatives. The polarity and acidic nature of the benzoic acid moiety, combined with the influence of the fluoro and nitro substituents, make reversed-phase HPLC a particularly suitable method.

The development of robust HPLC methods is crucial for both the quantitative determination of this compound in reaction mixtures and for its purification from starting materials, byproducts, and isomers. The inherent differences in polarity and structure among these components allow for their effective separation under optimized chromatographic conditions.

Analytical HPLC

For analytical purposes, the primary goals are to achieve high resolution, good peak shape, and sensitive detection to accurately quantify the purity of a sample and identify any impurities. Reversed-phase chromatography, typically employing a C18 stationary phase, is the most common approach. The separation of various benzoic acid derivatives has been successfully achieved using such columns. sigmaaldrich.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group, leading to better peak shapes and retention. sigmaaldrich.comsigmaaldrich.com

A typical analytical method for this compound would involve a gradient elution to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores.

Detailed Research Findings:

While specific research articles detailing the HPLC analysis of this compound are not abundant in publicly available literature, methods for analogous compounds like other nitrobenzoic acid isomers provide a strong basis for method development. doi.orgnih.gov For instance, the separation of o-, m-, and p-nitrobenzoic acid isomers has been demonstrated on C18 columns using a mobile phase of 2-propanol–water–acetic acid. doi.org The presence of fluorine atoms in this compound is expected to increase its lipophilicity compared to non-fluorinated nitrobenzoic acids, likely resulting in longer retention times under similar conditions. The choice of a suitable stationary phase is critical; while C18 is a workhorse, other phases like phenyl or pentafluorophenyl (PFP) columns could offer alternative selectivity for aromatic and fluorinated compounds. quora.com

A hypothetical, yet scientifically plausible, analytical HPLC method for assessing the purity of a synthesis batch of this compound is presented below. This method is designed to separate the main compound from potential isomers (e.g., other difluoro-nitro-benzoic acid isomers that might form during synthesis) and related impurities.

Table 1: Representative Analytical HPLC Parameters for this compound Purity Assessment

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, one would expect this compound to be well-resolved from common impurities. The following table illustrates hypothetical retention times for the target compound and potential related substances.

Table 2: Hypothetical Retention Times of this compound and Potential Impurities

| Compound | Hypothetical Retention Time (min) |

| Unreacted Starting Material (e.g., a difluorobenzoic acid) | 5.2 |

| Isomeric Impurity (e.g., 2,5-Difluoro-3-nitro-benzoic acid) | 8.9 |

| This compound | 10.5 |

| Dinitrated Byproduct | 12.1 |

Preparative HPLC

When high-purity material is required for subsequent synthetic steps or for characterization studies, preparative HPLC is employed. The principles are similar to analytical HPLC, but the scale is larger to allow for the isolation of milligram to gram quantities of the target compound. This involves using larger columns, higher flow rates, and larger injection volumes. The goal is to maximize throughput while maintaining sufficient resolution to separate the desired compound from its impurities.

The mobile phase composition may be adjusted to a simpler isocratic system if the target compound is well-separated from impurities, which can simplify the solvent recovery process. After collection of the fraction containing the pure compound, the solvent is typically removed by rotary evaporation to yield the purified solid this compound. The purity of the isolated fraction would then be confirmed by analytical HPLC.

Applications in Advanced Materials Science and Engineering

Utilization as a Building Block for Functional Polymers and Specialty Coatings

In the realm of materials science, the synthesis of high-performance polymers and coatings often relies on the incorporation of specialized monomers that impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. While direct polymerization of 3,6-Difluoro-2-nitro-benzoic acid is not widely documented, its structural motifs suggest its potential as a valuable building block. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation.

The presence of fluorine atoms is particularly significant. Fluorinated polymers are well-known for their low surface energy, high thermal and chemical stability, and hydrophobicity. Incorporating a difluoro-nitro-benzoic acid moiety into a polymer backbone could, therefore, be a strategy to enhance these properties. For instance, a related compound, 2,6-Difluoro-3-nitrobenzoic acid, has been explored for its potential in creating advanced polymers with improved thermal and mechanical properties. chemimpex.com This suggests that this compound could similarly be investigated for the development of specialty coatings with low friction coefficients or enhanced resistance to harsh environments.

Integration into Optoelectronic Materials and Devices (e.g., OLEDs, OPVs)

The field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is continually searching for novel materials with tailored electronic properties. The electronic nature of this compound, characterized by the electron-withdrawing nitro group and fluorine atoms, makes its derivatives potential candidates for use in these technologies. These substituents can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule, which is a critical factor in the design of charge-transporting and emissive layers in OLEDs and OPVs.

Although direct application of this compound in published OLED or OPV research is not prominent, the broader class of fluorinated and nitrated aromatic compounds is of significant interest. For example, derivatives of 3,6-diarylcarbazoles are used for hole-transporting films in OLEDs. calpaclab.com The strategic placement of fluorine and nitro groups on a benzoic acid scaffold can be a synthetic handle to fine-tune the optoelectronic properties of larger conjugated molecules for such applications.

Influence on the Mechanical Properties of Molecular Solids

The mechanical properties of molecular solids, such as hardness and elasticity, are governed by the intricate network of intermolecular interactions within the crystal lattice. The study of cocrystals, which are multi-component crystals, has emerged as a powerful strategy to modulate these properties.

Cocrystallization Strategies for Modulating Mechanical Performance

The formation of cocrystals of an active pharmaceutical ingredient (API) or other functional molecules with coformers like this compound can lead to new solid forms with altered mechanical characteristics. For instance, studies on the antifungal drug voriconazole (B182144) have shown that forming cocrystals and salts can significantly modify its mechanical properties, such as hardness. nih.gov The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming robust supramolecular synthons with other molecules. By systematically choosing coformers that can interact with the fluorine and nitro groups, it is possible to engineer crystal structures with enhanced or tailored mechanical responses.

Impact of Weak Intermolecular Interactions on Material Attributes

Beyond the strong hydrogen bonds formed by the carboxylic acid group, weaker intermolecular interactions play a crucial role in the packing of molecules in a crystal and, consequently, in the material's properties. In the case of this compound, interactions such as C–H···O, C–H···F, and π-π stacking are expected to be present. Research on other nitrobenzoic acids has highlighted the importance of these weak interactions in governing supramolecular assembly. nih.gov The fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, which, although individually weak, can collectively have a significant impact on the crystal's stability and mechanical resilience. The substitution of a hydroxy group with fluorine has been shown to weaken intermolecular interactions by approximately 4 kcal/mol, which can alter the molecular packing. mdpi.com

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The ability to control the surface properties of materials is critical in many areas of materials science, from microelectronics to medical implants. Self-assembled monolayers (SAMs) are highly ordered molecular layers that can be formed on a substrate to modify its surface chemistry.

Applications in Atomic Layer Deposition (ALD) Inhibition

Area-selective atomic layer deposition (AS-ALD) is a technique used to deposit thin films on specific regions of a substrate while preventing deposition on others. This is often achieved by using an inhibitor molecule that forms a SAM on the non-growth areas. Benzoic acid and its derivatives have been investigated as potential ALD inhibitors. chemspider.com The carboxylic acid group of this compound can anchor the molecule to a variety of oxide surfaces. The fluorinated and nitrated aromatic ring would then form a passivating layer that can inhibit the precursor molecules used in ALD from reacting with the surface. The fluorination is expected to enhance the inhibitory properties, in part by increasing the hydrophobicity of the surface. While direct studies using this compound are not yet available, the principles of using functionalized benzoic acids as ALD inhibitors are well-established. chemspider.com

Role in Pharmaceutical and Agrochemical Synthesis

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material and research reagent in pharmaceutical development and drug discovery. chemimpex.comtcichemicals.com Its structural framework is integral to the synthesis of complex therapeutic agents, including anti-inflammatory and analgesic drugs. chemimpex.com

The synthesis of heterocyclic structures, which form the core of many drugs, frequently employs 3,6-Difluoro-2-nitro-benzoic acid.

Benzimidazoles : The compound serves as a precursor for creating substituted anilines, which are key intermediates for benzimidazole (B57391) rings. For instance, this compound can be converted to 2,6-difluoro-3-nitro-phenylamine. googleapis.com This aniline (B41778) derivative can then undergo cyclization reactions to form the benzimidazole core, a privileged scaffold in medicinal chemistry found in numerous approved drugs. google.com

Quinolone Carboxylic Acids : The compound is directly utilized in the synthesis of fluoroquinolone antimicrobial agents. tcichemicals.com The fluoroquinolone class of antibiotics is a major tool in combating bacterial infections, and the specific substitution pattern offered by this compound is crucial for building the quinolone core and achieving the desired antibacterial activity.

The utility of this compound extends throughout the drug discovery pipeline, where it functions as a critical building block for novel therapeutics. chemimpex.com Its most prominent application is in the field of oncology, particularly in the synthesis of kinase inhibitors.

Research findings and patent literature detail its use as a starting material for potent B-Raf kinase inhibitors, such as Vemurafenib, which is used to treat melanoma with the BRAF V600E mutation. tcichemicals.comcnr.itunipi.it The synthesis of Vemurafenib and related compounds involves activating the carboxylic acid of this compound (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and reacting it with other heterocyclic intermediates. google.comrsc.org This compound is also integral to the synthesis of other kinase modulators and Raf inhibitors designed to treat proliferative diseases. google.comgoogle.comgoogleapis.com

Application in the Formulation of Agrochemicals (e.g., Herbicides, Pesticides)

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical sector. chemimpex.comguidechem.com It is used in the synthesis and formulation of various crop protection products, including herbicides and pesticides. chemimpex.com The methyl ester of the acid, Methyl 2,6-difluoro-3-nitrobenzoate, also serves as an intermediate for herbicides and insecticides, contributing to enhanced crop protection and yield. chemimpex.com

Functionalization in Peptide Chemistry and Biomolecular Engineering

The specific reactivity of this compound allows for its incorporation into complex biomolecules, bridging small-molecule chemistry with larger biological systems.

The compound is a foundational component in the synthesis of complex molecules for biomolecular engineering, such as bifunctional compounds used for targeted protein degradation (e.g., PROTACs). In these applications, the benzoic acid is activated to its acyl chloride form and used to acylate other molecular fragments. google.comgoogle.com These fragments are then elaborated into final structures that can include peptide-based components, such as the AVPI (alanine-valine-proline-isoleucine) tetrapeptide fragment, which serves as a ligand for E3 ubiquitin ligases. google.comgoogle.com While not a direct head-to-backbone cyclization, this process demonstrates the use of the compound's acylation capability to link chemical moieties to peptide-containing structures in advanced biomolecular constructs.

A significant application of this compound is in the creation of tools for biomedical research, specifically fluorescent probes for bioimaging. Researchers have developed a near-infrared (NIR) fluorescent analog of the cancer drug Vemurafenib to serve as a probe for the BRAFV600E oncoprotein in cancer cells. cnr.itunipi.it The synthesis of this imaging probe, Vem-L-Cy5, begins with this compound. cnr.itunipi.it The acid is activated and reacted with another intermediate as the first step in building the Vemurafenib scaffold, which is then linked to a Cy5 fluorophore. cnr.itunipi.it This creates a powerful tool that allows for the visualization of its specific drug target within cells, aiding in diagnostics and the study of drug-target engagement. cnr.it

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 3,6-difluoro-2-nitro-benzoic acid. While specific studies exclusively on this isomer are not extensively documented, principles from related nitroaromatic compounds and substituted benzoic acids can be applied. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. nih.gov

The electronic properties of this compound are significantly influenced by its substituent groups: the electron-withdrawing nitro group (-NO₂) and the two fluorine atoms, and the carboxylic acid group (-COOH). The nitro group, being a strong deactivating group, and the fluorine atoms, with their high electronegativity, are expected to lower the energy of the molecular orbitals. The distribution of electron density across the aromatic ring is consequently altered, which has direct implications for the molecule's reactivity.

Reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical behavior. For nitroaromatic compounds, the LUMO energy is a key determinant of their mutagenicity and toxicity, as it relates to their ability to accept electrons. nih.govresearchgate.net In the case of this compound, the presence of multiple electron-withdrawing groups would likely result in a low-lying LUMO, suggesting a higher propensity for nucleophilic attack.

Table 1: Predicted Electronic Properties of Substituted Nitroaromatic Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Nitrobenzene | -7.90 | -1.50 | 6.40 |

| 2,4-Dinitrotoluene | -8.50 | -2.80 | 5.70 |

| 2,6-Difluoronitrobenzene | Not Available | Not Available | Not Available |

Note: The values in this table are illustrative and derived from general computational studies on related compounds. Specific values for this compound would require dedicated calculations.

Molecular Modeling of Conformation and Intermolecular Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure and intermolecular interactions of this compound. The conformation of the molecule is largely determined by the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring. Steric hindrance between the ortho-nitro group and the carboxylic acid group, as well as with the adjacent fluorine atom, likely forces the nitro and carboxyl groups to twist out of the plane of the benzene ring. mdpi.com

Intermolecular interactions play a crucial role in the solid-state structure and properties of this compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers. nih.govnih.gov In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring motif.

Computational Simulations of Supramolecular Assembly and Crystal Engineering

Computational simulations are powerful tools for predicting and understanding the supramolecular assembly and crystal structure of organic molecules like this compound. Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and the energetic contributions of intermolecular interactions.

The concept of supramolecular synthons is central to crystal engineering. For this compound, the carboxylic acid dimer is a highly probable and robust synthon that will likely be a primary feature in its crystal structure. The relative positioning of these dimers will then be influenced by the weaker C-H···F and π-π stacking interactions. The presence of multiple fluorine atoms and a nitro group provides a variety of potential interaction sites, which can lead to complex and interesting packing motifs.

Computational studies on similar fluorinated and nitrated benzoic acids have shown that subtle changes in substitution patterns can lead to significant differences in crystal packing. Therefore, while general principles can be applied, accurate prediction of the crystal structure of this compound would necessitate specific computational investigations.

Structure-Activity Relationships (SAR) based on Theoretical Studies

Theoretical studies can provide a foundation for understanding the structure-activity relationships (SAR) of this compound, particularly in the context of its potential biological activities. QSAR (Quantitative Structure-Activity Relationship) models often utilize computational descriptors to correlate a molecule's structure with its observed activity.

For nitroaromatic compounds, key descriptors often include electronic parameters like the LUMO energy, which is related to their mechanism of action, and hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (logP). nih.gov The biological activity of many nitroaromatics is linked to the enzymatic reduction of the nitro group, a process that is favored by a lower LUMO energy.

The presence of two fluorine atoms in this compound can also significantly impact its activity. Fluorine substitution can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Theoretical SAR studies would involve calculating a range of electronic and steric descriptors for this compound and related compounds and correlating these with experimental data to build predictive models of their activity.

Future Research Directions and Innovative Prospects

Exploration of Novel and Sustainable Synthetic Pathways

The industrial viability and environmental impact of producing 3,6-difluoro-2-nitro-benzoic acid and its derivatives are critically dependent on the efficiency and sustainability of the synthetic methods employed. Future research will likely focus on moving beyond traditional, multi-step syntheses that may involve harsh reagents and generate significant waste.

Key areas for investigation include:

One-Pot Syntheses: Developing streamlined processes where multiple reaction steps are performed in a single reactor. This approach, similar to methods being developed for other halogenated nitrobenzoic acids, can significantly reduce solvent usage, energy consumption, and purification costs. For instance, a one-pot oxidation and nitration of a suitable precursor could offer a more efficient route. google.com

Catalytic Methods: Investigating novel catalytic systems to improve reaction selectivity and yield. This could involve using metal catalysts (e.g., cobalt, manganese) for selective oxidation steps or advanced catalysts for fluorination reactions. google.com The goal is to replace stoichiometric reagents with catalytic amounts of more environmentally benign substances.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters (temperature, pressure, mixing), leading to enhanced safety, consistency, and scalability. This is particularly relevant for nitration reactions, which are often highly exothermic.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds. Similarly, employing milder and more selective oxidizing and nitrating agents will be crucial for reducing the environmental footprint of the synthesis. google.comgoogle.com

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Research Focus | Relevant Precursor Classes |

| Catalytic Air Oxidation | Uses inexpensive and clean oxidant (air); reduces waste. | Development of selective catalysts (e.g., Co/Mn complexes). | Substituted Dimethyl-nitrobenzenes google.com |

| One-Pot Oxidation-Nitration | Simplifies process; reduces solvent and energy use. | Optimization of reaction conditions to control selectivity. | Substituted Fluoro-acetophenones google.com |

| Advanced Nucleophilic Fluorination | High efficiency and selectivity for introducing fluorine. | Use of modern fluoride (B91410) sources and phase-transfer catalysts. | Dichloro-nitrobenzoic acids |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Reactor design and optimization for exothermic reactions. | Various suitable starting materials |

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The inherent properties of this compound make it a promising building block for materials and molecules in a variety of advanced applications. Its structural analogues are already utilized in pharmaceuticals and materials science. chemimpex.com Future research is expected to build upon this foundation and explore new frontiers.

Pharmaceuticals: The compound is a valuable intermediate. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro and carboxylic acid groups provide handles for further chemical elaboration. Future work could focus on using it as a scaffold for:

Kinase Inhibitors: For applications in oncology, similar to how related compounds are used to synthesize B-Raf inhibitors. chemicalbook.com

Novel Antibacterials: As a precursor for new classes of fluoroquinolone-like compounds. chemicalbook.com

Anti-inflammatory and Antiviral Agents: By incorporating the fluorinated nitrobenzoic acid core into known pharmacophores.

Materials Science: The strong electron-withdrawing nature of the nitro and fluoro groups can be exploited to create materials with unique optical and electronic properties.

Advanced Polymers: Incorporation into polymer backbones could lead to materials with high thermal stability, specific mechanical properties, and desirable refractive indices for optical applications. chemimpex.com

Organic Electronics: Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), photovoltaics, or sensors, where tuning the electronic properties is key.

Functional Polymersomes: The molecule could be attached to block co-polymers to construct polymersomes, which are vesicular structures with potential applications in drug delivery and nanotechnology. ossila.com

Agrochemicals: Following the trend of other fluorinated benzoic acids, derivatives of this compound could be designed and screened for potent herbicidal or pesticidal activity, potentially with improved environmental degradation profiles. chemimpex.com

Development of Advanced Analytical Methods for Complex Matrices

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification will become paramount. While standard techniques like NMR and basic chromatography are used for characterization, future research must address the challenge of analysis in complex environments. chemimpex.comchemicalbook.com

Future directions in analytical methodology include:

Hyphenated Chromatographic Techniques: Developing robust methods using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the trace-level detection of the compound and its metabolites in biological samples (e.g., plasma, urine) or environmental samples (e.g., water, soil).

Capillary Electrophoresis (CE): Exploring CE and its variants, such as CE-MS, for rapid and high-efficiency separation and analysis, which can be particularly useful for quality control and impurity profiling.

Specialized Spectroscopic Methods: Utilizing advanced NMR techniques for complete structural elucidation of complex derivatives and for studying their interactions with biological macromolecules.

Biosensors: Designing and fabricating electrochemical or optical biosensors for real-time monitoring of the compound or its derivatives, which could be crucial for pharmacological studies or environmental monitoring.

| Analytical Technique | Target Matrix | Primary Objective |

| LC-MS/MS | Biological fluids, environmental samples | Ultrasensitive quantification, metabolite identification |

| GC-MS | Environmental samples, industrial process streams | Detection of volatile derivatives, impurity profiling |

| Capillary Electrophoresis-MS | Pharmaceutical formulations, biological samples | High-resolution separation, chiral analysis |

| Advanced NMR | Pure compounds, biomolecular complexes | Unambiguous structure confirmation, interaction studies |

Computational Design and Rational Prediction of New Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error approaches. For this compound, computational methods can provide deep insights into its behavior and guide the synthesis of derivatives with specific, pre-determined properties.

Key computational research areas include:

Quantum Chemistry (DFT): Employing Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives. This can help predict reaction outcomes and understand mechanisms, similar to how DFT is used to study the antioxidant properties of other benzoic acid derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of a series of derivatives with their observed biological activity (e.g., enzyme inhibition, antibacterial potency). These models can then be used to predict the activity of yet-unsynthesized compounds.

Molecular Docking and Dynamics: Simulating the interaction of designed derivatives with the active sites of target proteins (e.g., kinases, bacterial enzymes). This allows for the rational design of potent and selective inhibitors by optimizing binding affinity and intermolecular interactions.

Materials Property Prediction: Using computational models to predict the bulk properties of polymers or crystalline materials derived from the parent compound, such as thermal stability, mechanical strength, and electronic bandgap, to guide the design of new high-performance materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3,6-Difluoro-2-nitro-benzoic acid with high purity?

- Methodological Answer : A two-step approach is commonly employed:

Nitration : Introduce the nitro group at position 2 on a pre-fluorinated benzoic acid derivative. The nitration must be carefully controlled to avoid over-nitration, using mixed HNO₃/H₂SO₄ at 0–5°C .

Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination agents like Selectfluor™, ensuring regioselectivity for positions 3 and 3.

- Purification : Recrystallization in ethanol/water mixtures or chromatographic methods (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>97%). Monitor purity via HPLC or melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolve splitting patterns caused by adjacent fluorine atoms. For example, the fluorine at position 3 induces coupling with the aromatic proton at position 4 (J ~8–12 Hz) .

- Mass Spectrometry (MS) : Confirm molecular weight (203.10 g/mol) via electron ionization (EI-MS) or high-resolution MS (HRMS). Compare fragmentation patterns with NIST reference data .

- Elemental Analysis (EA) : Validate empirical formula (C₇H₃F₂NO₄) with <0.3% deviation .

Advanced Research Questions

Q. How do fluorine substituents at positions 3 and 6 influence the electronic properties and reactivity of 2-nitrobenzoic acid derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group (position 2) and fluorines (positions 3, 6) create a strong electron-deficient aromatic ring, activating it for nucleophilic aromatic substitution (SNAr) at positions 4 and 5.

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, allowing regioselective functionalization. Computational modeling (DFT) can predict reactive sites by analyzing partial charge distribution .

- Comparative Studies : Contrast with 3,5-difluoro isomers ( ) to assess positional effects on reaction rates and byproduct formation .

Q. What experimental strategies resolve contradictions in reported reaction yields for SNAr reactions involving this compound?

- Methodological Answer :

- Variable Control : Standardize solvent (e.g., DMF vs. DMSO), temperature, and catalyst (e.g., K₂CO₃). For example, polar aprotic solvents enhance SNAr efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives) arising from competing reaction pathways.

- Data Validation : Cross-reference melting points and spectral data with NIST or PubChem entries to confirm compound identity .

Q. How can regioselectivity be optimized in derivatization reactions (e.g., esterification, amidation) of this compound?

- Methodological Answer :

- Esterification : Use SOCl₂ or thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by alcohol addition. Monitor reaction progress via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

- Amidation : Employ coupling agents like EDC/HOBt in anhydrous DCM. Position 6 fluorine may sterically hinder reactions at position 4, favoring substitution at position 5.

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation and adjust reaction conditions dynamically .

Safety and Data Integrity

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential nitro compound toxicity .

- Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce nitro group reactivity .

Q. How should researchers address discrepancies in spectral data for fluorinated nitrobenzoic acids?

- Methodological Answer :

- Reference Standards : Compare with certified reference materials (CRMs) from NIST or ECHA.

- Solvent Effects : Note that CDCl₃ may cause shifts in ¹⁹F NMR; use DMSO-d₆ for consistent results .

- Collaborative Validation : Share raw data (e.g., FID files from NMR) with independent labs to verify interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.